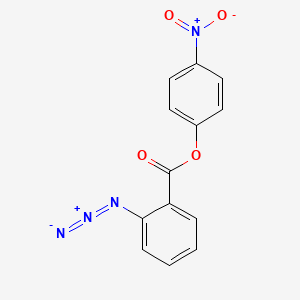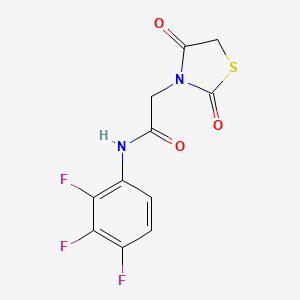
2-(2,4-dioxo-3-thiazolidinyl)-N-(2,3,4-trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3-thiazolidinyl)-N-(2,3,4-trifluorophenyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds from this series, including those with structures similar to 2-(2,4-dioxo-3-thiazolidinyl)-N-(2,3,4-trifluorophenyl)acetamide, have shown promising results in antioxidant assays and exhibited excellent anti-inflammatory activity (Koppireddi et al., 2013).
Hypoglycemic Activity
Novel 2, 4-thiazolidinedione derivatives, closely related to the compound of interest, have been synthesized and tested for hypoglycemic activity in a Wister albino mice model. Some of these derivatives have shown promising hypoglycemic activity (Nikalje et al., 2012).
α-Glucosidase Inhibitory Activity
A series of acetamides related to the compound have been synthesized and assessed for their α-glucosidase inhibitory activity. Several compounds in this series demonstrated very good inhibition, suggesting potential applications in managing blood sugar levels (Koppireddi et al., 2014).
Antibacterial Properties
Studies on N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives, which are structurally related to the compound of interest, indicate significant antibacterial activities against various bacterial strains (Juddhawala et al., 2011).
Anticancer Potential
Research on 2,4-azolidinedione-acetic acids derivatives, similar in structure to the specified compound, has revealed that some derivatives show selective anticancer activity against various cancer cell lines, including leukemia and solid tumors (Kaminskyy et al., 2009).
Anticonvulsant Effects
Investigations into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, closely related to the compound , have shown potential anticonvulsant activity, indicating a promising direction for further research in this area (El Kayal et al., 2022).
properties
Product Name |
2-(2,4-dioxo-3-thiazolidinyl)-N-(2,3,4-trifluorophenyl)acetamide |
|---|---|
Molecular Formula |
C11H7F3N2O3S |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide |
InChI |
InChI=1S/C11H7F3N2O3S/c12-5-1-2-6(10(14)9(5)13)15-7(17)3-16-8(18)4-20-11(16)19/h1-2H,3-4H2,(H,15,17) |
InChI Key |
LIUSCLYEBGVJRP-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CC(=O)NC2=C(C(=C(C=C2)F)F)F |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)NC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



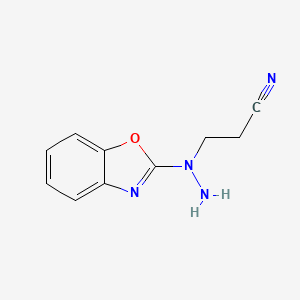

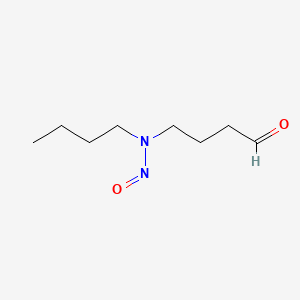
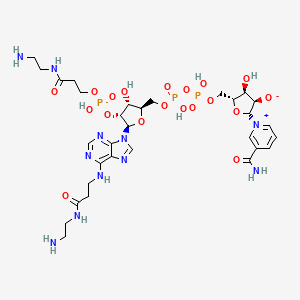
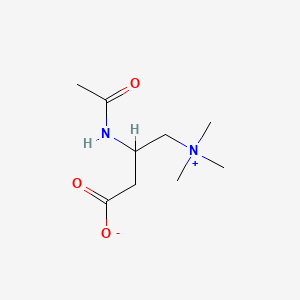
![11-Methyl-8-oxa-11-azatetracyclo[10.3.1.01,9.02,7]hexadeca-2(7),3,5-trien-6-ol](/img/structure/B1205434.png)

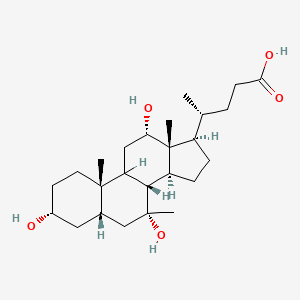
![5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide](/img/structure/B1205437.png)
![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)



